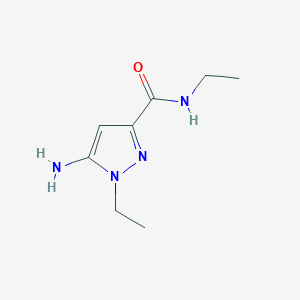![molecular formula C18H14N6O2 B2874957 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide CAS No. 892476-61-8](/img/structure/B2874957.png)
2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide is a complex organic compound known for its distinctive structural features and potential applications in various fields such as medicinal chemistry and material science. Its unique framework includes a triazolopyrimidine core, a crucial element in its bioactivity and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide typically involves multistep organic reactions, starting with the formation of the triazolopyrimidine core:
Formation of the Triazole Ring: : This step involves a [3+2] cycloaddition reaction between an azide and an alkyne to form the triazole ring.
Pyrimidine Ring Formation: : The triazole ring then undergoes a cyclization reaction with suitable precursors to form the triazolopyrimidine scaffold.
Introduction of Substituents: : Phenyl groups are introduced through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Final Coupling: : The final product is obtained by coupling the triazolopyrimidine intermediate with phenylacetamide using appropriate reagents like EDCI/HOBt.
Industrial Production Methods: Industrial-scale production might optimize these steps to enhance yield and purity, involving large-scale reactors, precise temperature control, and effective purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: : It can undergo oxidation reactions, primarily at the phenyl rings, using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction of the oxo group can be achieved using reagents like sodium borohydride.
Substitution: : Electrophilic aromatic substitution can occur on the phenyl rings, introducing various substituents like halogens or nitro groups.
Oxidation: : Potassium permanganate in acidic medium or chromium trioxide in acetic acid.
Reduction: : Sodium borohydride or lithium aluminum hydride in an appropriate solvent such as ethanol or THF.
Substitution: : Halogenation can be done using bromine or chlorine in the presence of a Lewis acid catalyst like AlCl3.
Major Products: The products formed depend on the specific reactions performed. Oxidation typically leads to carboxylic acids, reduction yields alcohols, and substitution yields various substituted aromatic compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules, studying its reactivity and mechanisms of action.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.
Industry: Used in material science for developing new materials with unique properties such as enhanced conductivity or special optical characteristics.
作用機序
The biological activity of 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide is thought to arise from its ability to interact with specific molecular targets. The triazolopyrimidine core can bind to enzyme active sites or DNA, disrupting essential biological processes. This interaction is facilitated by hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues.
類似化合物との比較
Similar Compounds:
Triazolopyrimidine Derivatives: : These compounds share the core structure but differ in their substituents, influencing their bioactivity and properties.
Benzimidazole Compounds: : Structurally similar but with different ring systems.
Uniqueness: What sets 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide apart is its specific arrangement of functional groups, offering a unique set of chemical properties and biological activities not found in other similar compounds.
特性
IUPAC Name |
2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c25-15(20-13-7-3-1-4-8-13)11-23-12-19-17-16(18(23)26)21-22-24(17)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXGIRJHONWVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2874876.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide](/img/structure/B2874880.png)
![4-Tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2874881.png)
![3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2874882.png)




![N-(4-bromophenyl)-2-{[5-(3-chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2874891.png)
![N-[(1-benzyl-1H-indol-3-yl)carbonyl]glycylglycine](/img/structure/B2874893.png)


![2-[4,7-Dimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2874897.png)
